4-(Phenylsulfanyl)-2-(2-pyridinyl)-6-(trifluoromethyl)pyrimidine
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Overview
Description
“4-(Phenylsulfanyl)-2-(2-pyridinyl)-6-(trifluoromethyl)pyrimidine” is a complex organic compound. It contains a pyrimidine ring which is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . It also contains a phenylsulfanyl group (a sulfur atom bonded to a phenyl group), a pyridinyl group (a nitrogen-containing ring), and a trifluoromethyl group (a carbon atom bonded to three fluorine atoms) .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, starting with the formation of the pyrimidine ring, followed by the addition of the phenylsulfanyl, pyridinyl, and trifluoromethyl groups. The exact methods would depend on the specific reactions used .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these groups around the pyrimidine ring. The presence of the nitrogen atoms in the ring, as well as the electronegative fluorine atoms in the trifluoromethyl group, would likely have a significant effect on the compound’s chemical properties .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. For example, the trifluoromethyl group is known to be quite reactive, and can participate in a variety of chemical reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the functional groups present. For example, the presence of the trifluoromethyl group could increase the compound’s stability and lipophilicity .Scientific Research Applications
Structural and Electronic Properties
- Nonlinear Optical (NLO) Properties : Thiopyrimidine derivatives, including compounds with phenyl pyrimidine structures, have been studied for their NLO properties. DFT calculations and experimental data show these compounds possess significant NLO characteristics, making them promising for optoelectronic applications. The natural bonding orbital (NBO) analysis provides insights into non-covalent interactions, and the molecular electronic potential (MEP) helps understand the electron distribution within the molecules (Hussain et al., 2020).
Synthesis and Reactivity
- Metal-Free Synthesis of Triazolopyridines : A novel method for synthesizing biologically important triazolopyridines from N-(pyridin-2-yl)benzimidamides via phenyliodine bis(trifluoroacetate)-mediated intramolecular annulation has been developed. This strategy features a short reaction time and high yields, highlighting the versatility of pyrimidine derivatives in constructing complex structures (Zheng et al., 2014).
Biological Activities
- Antimicrobial Activity : Research on substituted tricyclic compounds, including tetrahydropyrido[4’,3’:4,5]-thieno[2,3-d]pyrimidin-4-amines, shows significant antibacterial and antifungal activities. These findings suggest the potential of pyrimidine derivatives for developing new antimicrobial agents (Mittal et al., 2011).
Molecular Docking and Chemotherapeutic Potential
- Chemotherapeutic Agent Analysis : Vibrational spectral analysis and molecular docking studies on specific pyrimidine derivatives, such as 2-[(4-chlorobenzyl)sulfanyl]-4-(2-methylpropyl)-6-(phenylsulfanyl)-pyrimidine-5-carbonitrile, indicate potential anti-diabetic properties. These studies showcase the compound's inhibitory activity against biological targets, underscoring the medicinal chemistry relevance of pyrimidine derivatives (Alzoman et al., 2015).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
4-phenylsulfanyl-2-pyridin-2-yl-6-(trifluoromethyl)pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10F3N3S/c17-16(18,19)13-10-14(23-11-6-2-1-3-7-11)22-15(21-13)12-8-4-5-9-20-12/h1-10H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPTCZAKDARKHLQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SC2=NC(=NC(=C2)C(F)(F)F)C3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10F3N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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